

# Spectroscopic Analysis of Ethyl 3-amino-4-hydroxybenzoate: A Technical Guide

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## Compound of Interest

Compound Name: *Ethyl 3-amino-4-hydroxybenzoate*

Cat. No.: *B170505*

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This technical guide provides a detailed overview of the expected spectroscopic data for **Ethyl 3-amino-4-hydroxybenzoate** (CAS No: 13052-92-1). Due to the limited availability of published experimental spectra for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and by referencing closely related analogs. Furthermore, it details the standard experimental protocols for acquiring such data.

## Chemical Structure and Properties

**Ethyl 3-amino-4-hydroxybenzoate** is an organic compound with the molecular formula  $C_9H_{11}NO_3$  and a molecular weight of 181.19 g/mol. Its structure consists of a benzene ring substituted with an ethyl ester group, an amino group, and a hydroxyl group.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 3-amino-4-hydroxybenzoate**. These predictions are based on established principles of spectroscopy and analysis of similar molecules.

### Table 1: Predicted $^1H$ NMR Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~1.3	Triplet	3H	-CH <sub>3</sub> (Ethyl group)
~4.2	Quartet	2H	-CH <sub>2</sub> - (Ethyl group)
~4.5-5.5	Broad Singlet	2H	-NH <sub>2</sub>
~6.8	Doublet	1H	Ar-H
~7.2	Doublet of doublets	1H	Ar-H
~7.4	Doublet	1H	Ar-H
~9.0-10.0	Broad Singlet	1H	-OH

Note: The solvent used for NMR analysis can influence the chemical shifts of labile protons (-NH<sub>2</sub> and -OH).

**Table 2: Predicted  $^{13}\text{C}$  NMR Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~14	-CH <sub>3</sub> (Ethyl group)
~60	-CH <sub>2</sub> - (Ethyl group)
~115	Ar-C
~118	Ar-C
~120	Ar-C
~125	Ar-C
~145	Ar-C (C-OH)
~150	Ar-C (C-NH <sub>2</sub> )
~165	C=O (Ester)

**Table 3: Predicted IR Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Functional Group
3500-3300	O-H stretch (Phenol), N-H stretch (Amine)
3100-3000	C-H stretch (Aromatic)
2980-2850	C-H stretch (Aliphatic)
~1700	C=O stretch (Ester)
~1600, ~1480	C=C stretch (Aromatic)
~1250	C-O stretch (Ester)

**Table 4: Predicted Mass Spectrometry Data**

m/z	Interpretation
181	[M] <sup>+</sup> (Molecular ion)
152	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
136	[M - OC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>
123	[M - C <sub>2</sub> H <sub>5</sub> O <sub>2</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube. The spectrum is recorded on a spectrometer, with typical frequencies for <sup>1</sup>H NMR ranging from 300 to 600 MHz. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

### Infrared (IR) Spectroscopy

For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt

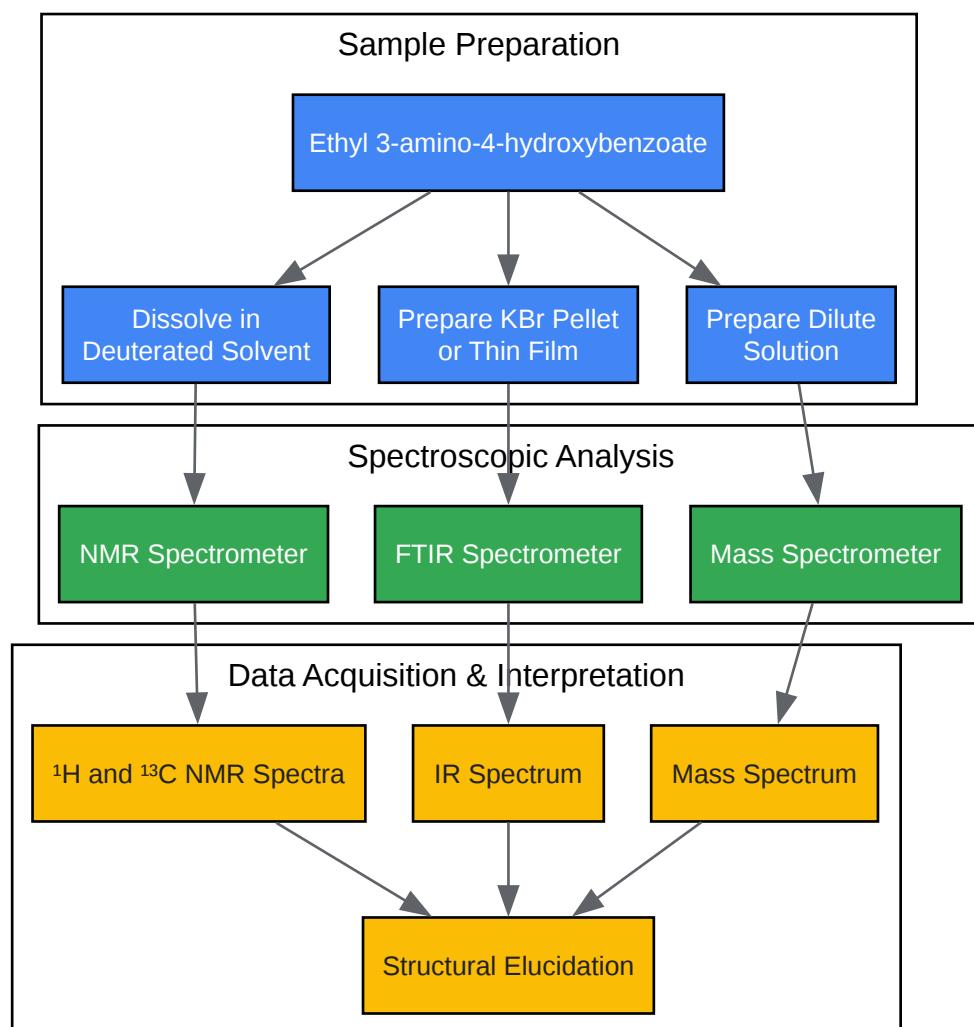
plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using an FTIR spectrometer.

## Mass Spectrometry (MS)

A dilute solution of the sample is introduced into the mass spectrometer. For a volatile and thermally stable compound, electron ionization (EI) is a common method. The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for spectroscopic analysis.

This guide serves as a foundational resource for researchers working with **Ethyl 3-amino-4-hydroxybenzoate**, providing both anticipated data for structural confirmation and the methodologies for its experimental acquisition.

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